molecular formula C10H12N4O B2957380 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine CAS No. 113520-22-2

2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine

Cat. No.: B2957380
CAS No.: 113520-22-2
M. Wt: 204.233
InChI Key: GSHPHBYVQTWDMY-UHFFFAOYSA-N
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Description

“2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine” is a chemical compound with the CAS Number: 113520-22-2. It has a molecular formula of C10H12N4O and a molecular weight of 204.23 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H12N4O . More detailed structural analysis would require specific spectroscopic data or crystallographic data .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.23 . More detailed properties would require specific experimental data.

Scientific Research Applications

Adenosine Receptor Antagonists

Piperazine derivatives of triazolo[1,5-a][1,3,5]triazine, structurally related to 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine, have been investigated as adenosine A2a receptor antagonists. These compounds demonstrate significant potential in treating Parkinson's disease, showing oral activity in rodent models. The replacement of the piperazinyl group with various diamines, like (R)-2-(aminomethyl)pyrrolidine, has yielded analogues with low nanomolar affinity toward the A2a receptor and good selectivity against the A1 receptor (Vu et al., 2004).

Analgesic Agents

1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives, which share a similar core structure with this compound, have been tested for their analgesic efficacy. Some compounds in this category exhibited significant analgesic activity without opioid receptor affinity, suggesting their potential as non-opiate, non-antiinflammatory analgesics (Viaud et al., 1995).

Serotonin Receptor Antagonists

Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with a 4-[bis(4-fluoro-phenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, closely related to this compound, have been explored for their 5-HT2 and alpha 1 receptor antagonist activities. Some of these compounds showed potent 5-HT2 antagonist activity, indicating their potential use in treating conditions related to serotonin dysregulation (Watanabe et al., 1992).

Metabolism and Pharmacokinetics

The metabolism of compounds structurally similar to this compound has been studied using rat liver slice incubates. These studies help in understanding the metabolic pathways and potential biotransformations, aiding in the development of safer and more effective pharmacological agents (Brownsill et al., 1994).

Nicotinic Acetylcholine Receptor Modulators

The discovery of novel modulators based on 2-((pyridin-3-yloxy)methyl)piperazine scaffold, similar to this compound, for the α7 nicotinic acetylcholine receptor has shown potential in treating inflammatory disorders. These compounds have demonstrated significant inhibition of cellular infiltration in murine models of allergic lung inflammation (Clark et al., 2014).

Safety and Hazards

The safety information available indicates that “2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine” may be an irritant . More detailed safety and hazard information would require specific MSDS data .

Future Directions

The future directions for “2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine” and similar compounds could involve further exploration of their biological activities, such as their inhibitory activity against GSK-3β . This could potentially lead to the development of new therapeutic agents.

Mechanism of Action

Result of Action

The molecular and cellular effects of 2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.

Properties

IUPAC Name

2-piperazin-1-yl-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-8-9(12-3-1)13-10(15-8)14-6-4-11-5-7-14/h1-3,11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHPHBYVQTWDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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